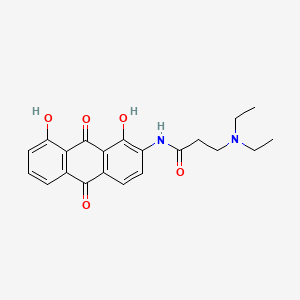
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracenyl Core: The anthracenyl core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the necessary hydroxyl and keto groups.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino moiety.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the anthracenyl derivative and a diethylamino-containing amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to DNA: The planar structure of the anthracenyl core allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler derivative with similar structural features but lacking the diethylamino group.
Doxorubicin: An anthracycline antibiotic with a similar anthracenyl core, used as an anti-cancer drug.
Mitoxantrone: Another anthracenyl derivative with therapeutic applications in cancer treatment.
Properties
CAS No. |
100495-89-4 |
|---|---|
Molecular Formula |
C21H22N2O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(diethylamino)-N-(1,8-dihydroxy-9,10-dioxoanthracen-2-yl)propanamide |
InChI |
InChI=1S/C21H22N2O5/c1-3-23(4-2)11-10-16(25)22-14-9-8-13-18(20(14)27)21(28)17-12(19(13)26)6-5-7-15(17)24/h5-9,24,27H,3-4,10-11H2,1-2H3,(H,22,25) |
InChI Key |
ZOLQPFOQDOLBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















